molecular formula C18H14BrNO2 B4267454 7-bromo-2-(4-ethylphenyl)-4-quinolinecarboxylic acid

7-bromo-2-(4-ethylphenyl)-4-quinolinecarboxylic acid

Cat. No. B4267454
M. Wt: 356.2 g/mol
InChI Key: KKSCXXKGWCWWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-2-(4-ethylphenyl)-4-quinolinecarboxylic acid is a chemical compound that belongs to the class of quinolinecarboxylic acids. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 7-bromo-2-(4-ethylphenyl)-4-quinolinecarboxylic acid is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 7-bromo-2-(4-ethylphenyl)-4-quinolinecarboxylic acid can inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells. Additionally, the compound has been found to have antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-bromo-2-(4-ethylphenyl)-4-quinolinecarboxylic acid in lab experiments is its potential applications in various fields of research. However, one of the limitations is that the compound may have low solubility in certain solvents, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 7-bromo-2-(4-ethylphenyl)-4-quinolinecarboxylic acid. One potential direction is to further investigate its anti-inflammatory and anti-tumor properties and to explore its potential applications in the treatment of various diseases. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, future studies could focus on improving the solubility and bioavailability of the compound to enhance its efficacy in lab experiments.
In conclusion, 7-bromo-2-(4-ethylphenyl)-4-quinolinecarboxylic acid is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.

Scientific Research Applications

7-bromo-2-(4-ethylphenyl)-4-quinolinecarboxylic acid has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

7-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c1-2-11-3-5-12(6-4-11)16-10-15(18(21)22)14-8-7-13(19)9-17(14)20-16/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSCXXKGWCWWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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